Stannous octoate

概要

説明

It is a clear, colorless liquid at room temperature, although it often appears yellow due to impurities resulting from the oxidation of tin(II) to tin(IV) . This compound is widely used as a catalyst in various chemical reactions, particularly in the polymer industry for the production of polylactic acid and other polymers .

準備方法

Stannous octoate is typically synthesized by reacting tin(II) oxide with 2-ethylhexanoic acid. The reaction is carried out in a reaction kettle, where stannous oxide and 2-ethylhexanoic acid are mixed in proportion. The mixture is then stirred and subjected to a vacuum pump to carry out a dehydration reaction at a temperature of 115-130°C until no fraction is obtained. The reaction is continued for 2-3 hours, followed by cooling and filtering to obtain the final product .

In industrial production, a sodium hydroxide solution is first added to react with isooctanoic acid. Then, a rhodium-doped supported antioxidant is added to react with stannous chloride in a nitrogen atmosphere. This method improves the quality and stability of the product .

化学反応の分析

Polymerization Reactions

Stannous octoate is frequently employed as a catalyst in ring-opening polymerization (ROP) reactions, especially in the production of polylactic acid (PLA) and other biodegradable aliphatic polymers . The generally accepted mechanism involves a coordination-insertion pathway .

Mechanism of Action in Polyurethane Formation

This compound facilitates the formation of polyurethane by activating the isocyanate groups in polyurethane formulations, which promotes the reaction between the isocyanate and the polyol . Furthermore, it functions as a crosslinking agent, enhancing the mechanical properties and stability of the final polyurethane product .

This compound vs. Tin(II) Alkoxides in Polymerization

Research indicates that tin(II) n-alkoxides formed in situ via the reaction between this compound and alcohols (ROH) are the true initiating species in ROP . A study comparing the rate of polymerization using different initiators/initiating systems found the following order of activity :

Liquid liquid liquid

The study also notes that this compound is an effective transesterification catalyst and the octanoic acid byproduct can catalyze unwanted side reactions .

Catalysis in Polyurethane Foam Production

In the manufacture of polyurethane foam, this compound is utilized to catalyze the gelation reaction between the polyol and isocyanate . Flexible slab-stock foam production particularly favors this compound . The concentration of this compound can be adjusted to achieve a balance between the gelation and blowing reactions .

Esterification Reactions

This compound, along with other catalysts like stannous oxalate, tetrabutyl titanate, and dibutyltin oxide, can catalyze esterification processes . Stannous oxalate has demonstrated higher activity than this compound in such reactions .

Reactions in the Preparation of this compound

Several methods exist for the preparation of this compound, including aldehyde disproportionation, acid anhydride methods, and metathesis . A preparation method involves reacting stannous oxide with isooctanoic acid in a reaction kettle, with stirring and application of a vacuum . The reaction proceeds at 115-130°C until dehydration is complete, followed by cooling and filtration to obtain the final product .

Potential Side Reactions and Considerations

This compound may catalyze side reactions, such as carbodiimide formation, particularly when used in diisocyanate trimerization . The use of this compound can sometimes lead to a yellowing effect in the final product, indicating that it may be less selective compared to other catalysts . Overcatalyzation can lead to issues such as bubble formation, discoloration, and reduced mechanical properties .

Environmental Considerations

This compound can be released into the environment through various industrial uses, including formulation of mixtures, material formulation, as a processing aid, article production, and as an intermediate in further manufacturing . It may also be released from indoor and outdoor use resulting in inclusion into materials like paints, coatings, or adhesives . It can degrade in water to form Sn(IV) compounds .

科学的研究の応用

Polymer Synthesis

Ring-Opening Polymerization

Stannous octoate is extensively used as a catalyst in the ring-opening polymerization (ROP) of lactones and lactides. Its effectiveness in initiating polymerization reactions allows for the production of high-performance materials such as elastomeric copolymers. For instance, in a study, this compound was employed to synthesize copolymers from D,L-lactide and epsilon-caprolactone, resulting in materials with adjustable mechanical properties suitable for biomedical applications like bone-filling composites .

Case Study: Elastomeric Copolymer Production

In a specific case, this compound catalyzed the synthesis of a copolymer with a 60/40 ratio of D,L-lactide to epsilon-caprolactone. The resulting material exhibited tailored mechanical properties when combined with hydroxyapatite, demonstrating its potential for medical applications due to its controlled degradation rates .

Polyurethane Production

This compound is the most commonly used catalyst in the production of flexible polyurethane foams. It accelerates the cross-linking reaction between polyether polyols and diisocyanates, ensuring that the foaming and cross-linking processes remain balanced. This balance is crucial for achieving uniform cell structures and optimal air permeability in foam products .

Table 1: Comparison of this compound with Other Catalysts in Polyurethane Production

| Catalyst Type | Reaction Type | Benefits |

|---|---|---|

| This compound | Cross-linking | Balanced foaming reaction; uniform cells |

| Amine Catalysts | Cross-linking | Faster reaction rates; potential for uneven cell structure |

| Tin (IV) Compounds | Catalysis | Higher toxicity; less favored due to safety concerns |

Coatings and Adhesives

This compound serves as a stabilizer and catalyst in various coatings and adhesive formulations. It enhances the curing process of unsaturated polyesters and is integral to producing high-performance adhesives that require rapid curing times without compromising on strength .

Case Study: Adhesive Production Process

In an innovative adhesive formulation process, this compound was combined with polyethylene glycol-based components under controlled temperature conditions. The resulting adhesive exhibited superior bonding properties suitable for industrial applications .

Rubber Industry Applications

In the rubber industry, this compound acts as a vulcanizing agent and lubricant. Its role in rubber formulations improves processing characteristics while enhancing the final product's durability and elasticity .

Table 2: Applications of this compound in Rubber Production

| Application Area | Functionality | Impact |

|---|---|---|

| Vulcanization | Cross-linking agent | Increases elasticity and durability |

| Lubrication | Processing aid | Enhances flow properties during manufacturing |

Safety Considerations

Despite its numerous applications, this compound poses certain health hazards that necessitate strict safety measures during handling and use. Proper protective equipment should be employed to mitigate exposure risks, including respiratory protection and skin contact prevention .

作用機序

The mechanism by which stannous octoate exerts its catalytic effects involves the formation of stannous alkoxide initiators in situ via the reaction between this compound and alcohol. These stannous alkoxide chain ends are the actively propagating species in the polymerization process . The compound acts as a coordination-insertion catalyst, facilitating the ring-opening of lactides and other cyclic esters .

類似化合物との比較

Stannous octoate is often compared with other tin(II) compounds such as tin(II) n-butoxide, tin(II) n-hexoxide, and tin(II) n-octoxide. These compounds also serve as catalysts in polymerization reactions, but this compound is particularly noted for its efficiency and effectiveness in producing high molecular weight polymers . Similar compounds include:

- Tin(II) n-butoxide

- Tin(II) n-hexoxide

- Tin(II) n-octoxide

This compound stands out due to its ability to produce polymers with desirable properties and its widespread use in industrial applications .

生物活性

Stannous octoate, also known as tin(II) 2-ethylhexanoate, is a tin-based compound widely recognized for its catalytic properties in various biochemical and industrial processes. This article explores the biological activity of this compound, focusing on its mechanisms, effects on cellular processes, and implications in biomedical applications.

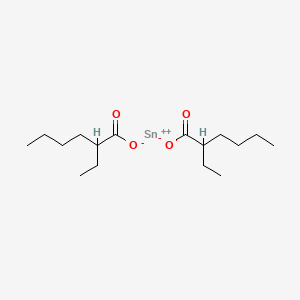

Chemical Structure and Properties

this compound is a clear, colorless liquid that can appear yellow due to impurities. It is primarily used as a catalyst in the synthesis of polymeric materials, particularly in the ring-opening polymerization (ROP) of lactides and other cyclic esters . The compound acts by coordinating with monomers and facilitating their polymerization through a series of chemical reactions.

Mechanism of Action

The mechanism involves the formation of stannous alkoxide initiators through the reaction of this compound with alcohols. These initiators then catalyze the ROP process, leading to the production of biodegradable polymers such as polylactic acid (PLA) . The general reaction can be summarized as follows:

This reaction highlights how this compound serves both as a catalyst and a reactant in polymer synthesis.

Biological Effects

This compound influences various biological processes, particularly through its interactions with enzymes and cellular structures. Here are some key findings regarding its biological activity:

- Cellular Metabolism : this compound has been shown to affect oxidative phosphorylation, a critical metabolic pathway for ATP production in cells. This interaction may lead to altered energy metabolism depending on the concentration used.

- Gene Expression : The compound can influence gene expression patterns by modulating signaling pathways within cells. This effect is particularly relevant in studies involving cell proliferation and differentiation .

- Toxicity : While this compound acts effectively as a catalyst at low doses, higher concentrations can induce toxicity. Observed adverse effects include skin irritation, respiratory issues, and potential reproductive toxicity .

Table 1: Summary of Biological Effects of this compound

| Effect | Observation | Reference |

|---|---|---|

| Cellular Metabolism | Alters oxidative phosphorylation | |

| Gene Expression | Modulates signaling pathways | |

| Toxicity | Skin irritation, respiratory issues at high doses |

Case Study: Polymerization in Biomedical Applications

In a study examining the use of this compound in the production of PLA for medical applications, researchers found that the compound effectively catalyzed the polymerization process while maintaining biocompatibility. PLA produced using this compound was evaluated for use in drug delivery systems and tissue engineering scaffolds due to its favorable mechanical properties and degradation rates .

特性

IUPAC Name |

2-ethylhexanoate;tin(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C8H16O2.Sn/c2*1-3-5-6-7(4-2)8(9)10;/h2*7H,3-6H2,1-2H3,(H,9,10);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSBAEPSJVUENNK-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Sn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30O4Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1027138 | |

| Record name | Hexanoic acid, 2-ethyl-, tin(2+) salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1027138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Sigma-Aldrich MSDS] | |

| Record name | Tin(II) 2-ethylhexanoate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17714 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000001 [mmHg] | |

| Record name | Tin(II) 2-ethylhexanoate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17714 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

301-10-0 | |

| Record name | Stannous 2-ethylhexanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000301100 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanoic acid, 2-ethyl-, tin(2+) salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1027138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | STANNOUS 2-ETHYLHEXANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/519A78R12Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。